molecular formula C11H19NO7 B12051439 (R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate

(R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate

Cat. No.: B12051439
M. Wt: 277.27 g/mol
InChI Key: HNSUOMBUJRUZHJ-UHMUWMDISA-N
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Description

®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate is a quaternary ammonium compound that combines the properties of fumaric acid and trimethyl ammonium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate typically involves the reaction of fumaric acid with ®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of fumaric acid, a key component, can be achieved through petrochemical routes or biotechnological methods. The petrochemical route involves the isomerization of maleic acid, while biotechnological methods use fermentation processes with fungi such as Rhizopus species .

Chemical Reactions Analysis

Types of Reactions

®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the substituents involved.

Scientific Research Applications

®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in biochemical studies and can be used to investigate metabolic pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases where fumaric acid derivatives are effective.

    Industry: It is used in the production of polymers, resins, and other industrial products

Mechanism of Action

The mechanism of action of ®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate involves its interaction with specific molecular targets and pathways. For instance, fumaric acid derivatives are known to modulate the activity of certain enzymes and metabolic pathways, which can lead to therapeutic effects in conditions like multiple sclerosis and psoriasis .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.

    Quaternary ammonium compounds: These include various derivatives with different alkyl or aryl groups.

Uniqueness

®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate is unique due to its specific combination of fumaric acid and trimethyl ammonium, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H19NO7

Molecular Weight

277.27 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t6-;/m0./s1

InChI Key

HNSUOMBUJRUZHJ-UHMUWMDISA-N

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)[O-])O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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